4-((4-Fluorophenyl)sulfonyl)-2-(furan-2-yl)-5-(4-methylpiperazin-1-yl)oxazole
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Overview
Description
4-((4-Fluorophenyl)sulfonyl)-2-(furan-2-yl)-5-(4-methylpiperazin-1-yl)oxazole is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure combining a fluorophenyl group, a furan ring, and a piperazine moiety, making it a versatile candidate for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-Fluorophenyl)sulfonyl)-2-(furan-2-yl)-5-(4-methylpiperazin-1-yl)oxazole typically involves multi-step organic reactions. The process begins with the preparation of the key intermediates, which are then subjected to cyclization and sulfonylation reactions. Common reagents used in these steps include fluorobenzene derivatives, furan, and piperazine, along with appropriate catalysts and solvents to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling temperature, pressure, and the concentration of reactants. Advanced techniques such as continuous flow reactors and automated synthesis platforms can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
4-((4-Fluorophenyl)sulfonyl)-2-(furan-2-yl)-5-(4-methylpiperazin-1-yl)oxazole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Scientific Research Applications
4-((4-Fluorophenyl)sulfonyl)-2-(furan-2-yl)-5-(4-methylpiperazin-1-yl)oxazole has several applications in scientific research:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It serves as a probe for investigating biological pathways and interactions due to its unique structural features.
Medicine: The compound is explored for its potential therapeutic properties, including its role as a pharmacophore in drug design.
Industry: It is utilized in the development of new materials and chemical processes, contributing to advancements in various industrial applications.
Mechanism of Action
The mechanism by which 4-((4-Fluorophenyl)sulfonyl)-2-(furan-2-yl)-5-(4-methylpiperazin-1-yl)oxazole exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The compound’s structure allows it to bind selectively to these targets, influencing their activity and resulting in various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-((4-Chlorophenyl)sulfonyl)-2-(furan-2-yl)-5-(4-methylpiperazin-1-yl)oxazole
- 4-((4-Bromophenyl)sulfonyl)-2-(furan-2-yl)-5-(4-methylpiperazin-1-yl)oxazole
- 4-((4-Methylphenyl)sulfonyl)-2-(furan-2-yl)-5-(4-methylpiperazin-1-yl)oxazole
Uniqueness
Compared to similar compounds, 4-((4-Fluorophenyl)sulfonyl)-2-(furan-2-yl)-5-(4-methylpiperazin-1-yl)oxazole stands out due to the presence of the fluorine atom in the phenyl ring. This fluorine atom can significantly influence the compound’s reactivity, stability, and interactions with biological targets, making it a unique and valuable compound for research and development.
Properties
IUPAC Name |
4-(4-fluorophenyl)sulfonyl-2-(furan-2-yl)-5-(4-methylpiperazin-1-yl)-1,3-oxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FN3O4S/c1-21-8-10-22(11-9-21)18-17(20-16(26-18)15-3-2-12-25-15)27(23,24)14-6-4-13(19)5-7-14/h2-7,12H,8-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNJFKKQGBIXSRC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=C(N=C(O2)C3=CC=CO3)S(=O)(=O)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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